molecular formula C20H25N3O8S B2602626 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 391228-80-1

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2602626
CAS No.: 391228-80-1
M. Wt: 467.49
InChI Key: AZHQCGNQJHEEHX-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound with the molecular formula C20H25N3O8S It is characterized by the presence of a benzamide core substituted with methoxyethyl and nitrophenyl groups, making it a sulfonamide derivative

Mechanism of Action

Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonamide group.

    Amidation: The formation of the benzamide structure.

Each step requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and appropriate solvents and catalysts for methoxylation and amidation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Comparison with Similar Compounds

Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide include other sulfonamide derivatives and benzamide compounds. For example:

These compounds share structural similarities but differ in the position and type of substituents on the benzene ring, which can influence their chemical properties and applications

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O8S/c1-29-12-10-22(11-13-30-2)32(27,28)17-7-4-15(5-8-17)20(24)21-18-14-16(23(25)26)6-9-19(18)31-3/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQCGNQJHEEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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